molecular formula C22H21ClN2O4S2 B2648873 Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899949-64-5

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2648873
CAS No.: 899949-64-5
M. Wt: 476.99
InChI Key: NYUAFVAQRZNZPY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a structurally complex molecule featuring a thiophene core substituted with a phenyl group at position 4, a methyl ester at position 2, and a sulfonyl-linked 3-chlorophenylpiperazine moiety at position 3. The sulfonyl group bridges the thiophene ring to the piperazine, which is further substituted with a 3-chlorophenyl group.

Properties

IUPAC Name

methyl 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-6-3-2-4-7-16)31(27,28)25-12-10-24(11-13-25)18-9-5-8-17(23)14-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUAFVAQRZNZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated precursor.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions, such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The thiophene ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

L-750,667 (Azaindole-Piperazine Derivative)

  • Structure : Features an azaindole core linked to a piperazine group.
  • Activity : High dopamine D4 receptor selectivity (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors .
  • Comparison : The target compound’s 3-chlorophenylpiperazine group may similarly enhance receptor binding via hydrophobic interactions, but its sulfonyl-thiophene core could reduce blood-brain barrier penetration compared to L-750,667’s compact azaindole system.

Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)

  • Structure : Urea-linked thiazole-piperazine derivative with a 3-chlorophenyl group.
  • Synthesis : Yield = 89.1%; ESI-MS [M+H]+ = 514.2 .

Thiophene Carboxylate Derivatives

Thiophene-based structures are common in medicinal chemistry due to their aromaticity and synthetic versatility.

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

  • Structure : Thiophene carboxylate with a propanamido-methylpiperazine side chain.
  • Comparison : The target compound’s sulfonyl linker may offer superior hydrolytic stability compared to the amide group in CAS 156724-46-6. Additionally, the 3-chlorophenyl substituent in the target could enhance π-π stacking interactions in receptor binding compared to the methylpiperazine group .

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

  • Structure : Thiophene linked to piperazine via a ketone group.
  • Comparison : The sulfonyl group in the target compound is more polar than the ketone in Compound 21, which may reduce lipophilicity and affect CNS bioavailability .

Sulfonyl vs. Alternative Linker Groups

The sulfonyl group in the target compound distinguishes it from other linkers observed in similar molecules:

Linker Type Example Compound Key Properties Reference
Sulfonyl Target Compound High polarity, rigidity, metabolic stability -
Urea Compound 10f Flexible, hydrogen-bond donor/acceptor
Amide CAS 156724-46-8 Prone to hydrolysis, moderate polarity
Ketone Compound 21 Lipophilic, less polar

Data Tables

Table 2. Thiophene-Based Analogues

Compound Name Core Structure Substituents Linker Type Reference
Target Compound Thiophene 4-Ph, 3-SO2-piperazine(3-ClPh) Sulfonyl -
CAS 156724-46-8 Thiophene 4-Ph, propanamido-methylpiperazine Amide
Compound 21 Thiophene Piperazine, CF3-Ph Ketone

Biological Activity

Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. The structure incorporates a piperazine moiety, which is frequently associated with various pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H23ClN2O4S2
  • Molecular Weight : 491.02 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A thiophene ring , which contributes to its electronic properties.
  • A piperazine ring , known for enhancing solubility and bioavailability.
  • A sulfonamide group , which is often linked to antibacterial and enzyme inhibitory activities.

The biological activity of this compound is primarily attributed to the piperazine moiety. Piperazine derivatives are known to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in modulating mood and behavior. Additionally, the sulfonamide group may enhance enzyme inhibition properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antibacterial Activity : Compounds containing sulfonamide groups have been shown to possess significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in conditions like Alzheimer's disease and urinary tract infections respectively .
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further investigation in cancer chemotherapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyFindings
Sanchez-Sancho et al., 1998Identified piperidine derivatives with anesthetic activity and potential for glucose control .
Aziz-ur-Rehman et al., 2011Highlighted the pharmacological importance of sulfamoyl groups in antibacterial action and enzyme inhibition .
Recent Docking StudiesShowed strong binding interactions with bovine serum albumin (BSA), indicating good bioavailability .

Q & A

Basic: What synthetic routes are recommended to achieve high purity for this compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and sulfonation steps. For example, a reflux reaction in ethanol with KOH as a base can facilitate the coupling of the piperazine moiety to the thiophene scaffold . Post-synthesis purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical to remove unreacted intermediates. Crystallization in aprotic solvents (e.g., acetonitrile) enhances purity, as demonstrated in structurally related spirocyclic piperazine derivatives .

Basic: Which analytical techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions, particularly the sulfonyl and piperazine groups. Aromatic proton splitting patterns distinguish the 3-chlorophenyl and thiophene rings .
  • HPLC-MS : Reverse-phase HPLC (C18 column, pH 4.6 acetate buffer/methanol mobile phase) coupled with high-resolution MS confirms molecular weight and detects trace impurities .
  • Elemental Analysis : Validates stoichiometry, especially for chlorine content due to the 3-chlorophenyl group .

Advanced: How are process-related impurities profiled and quantified?

Methodological Answer:
Common impurities include:

  • 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4): Detected via HPLC using reference standards (e.g., MM0421.09) .
  • Sulfonation Byproducts : Residual sulfonyl chlorides are quantified via ion-pair chromatography with UV detection at 254 nm .
    Validation : Spike recovery experiments (80–120% range) and forced degradation studies (acid/base hydrolysis) ensure method robustness .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Piperazine Modifications : Replacing the 3-chlorophenyl group with 4-methylpiperazine (e.g., as in LY2409881) alters target affinity. Docking studies with BCL-2 homology domains (BH3) are used to predict apoptotic activity .
  • Sulfonyl Group Optimization : Bioisosteric replacement with carbonyl or phosphonate groups enhances metabolic stability. In vitro assays (e.g., mitochondrial membrane depolarization) validate efficacy .

Advanced: How do crystallization conditions influence polymorph formation?

Methodological Answer:

  • Solvent Selection : Polar solvents (e.g., ethanol/water mixtures) favor monoclinic polymorphs, while toluene promotes triclinic forms. Synchrotron X-ray powder diffraction (SXRPD) identifies lattice parameters and phase purity .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects, as shown in related isoindoline-dione derivatives .

Advanced: What in vitro models are suitable for assessing pharmacological activity?

Methodological Answer:

  • Apoptosis Assays : Use BCL-2-overexpressing cell lines (e.g., HL-60) treated with ABT-263 as a positive control. Measure caspase-3 activation via fluorogenic substrates .
  • CYP Inhibition Screening : Human liver microsomes assess metabolic stability. IC₅₀ values for CYP3A4/2D6 guide toxicity profiling .

Advanced: How is the sulfonyl group’s electronic impact evaluated computationally?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models charge distribution. Sulfonyl groups exhibit strong electron-withdrawing effects, reducing HOMO-LUMO gaps by ~1.2 eV compared to carbonyl analogs .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) predict solvation effects on ligand-protein binding (e.g., BCL-2 inhibitors) .

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